molecular formula C17H12F3NO B13709202 1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one

1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one

Cat. No.: B13709202
M. Wt: 303.28 g/mol
InChI Key: LIRIZWODPYKKSW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one is a synthetic organic compound with the molecular formula C17H12F3NO and a molecular weight of 303.28 g/mol . This compound is notable for its unique structure, which includes a quinoline core substituted with methyl, phenyl, and trifluoromethyl groups. It is primarily used in proteomics research applications .

Preparation Methods

The synthesis of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one involves several steps, typically starting with the formation of the quinoline core. One common method involves the cyclization of appropriate precursors under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific solvents to facilitate the cyclization process .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various organic synthesis reactions.

    Biology: The compound is used in proteomics research to study protein interactions and functions. Its ability to interact with specific proteins makes it a useful tool in biological research.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of advanced materials and chemical products, including pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, which are critical for cellular functions .

Comparison with Similar Compounds

1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one can be compared with other similar compounds, such as:

    1-Methyl-3-phenyl-1H-quinolin-4-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-Methyl-5-trifluoromehtyl-1H-quinolin-4-one: Lacks the phenyl group, leading to variations in its biological activity and applications.

    3-Phenyl-5-trifluoromehtyl-1H-quinolin-4-one: Lacks the methyl group, affecting its chemical stability and reactivity

The uniqueness of 1-Methyl-3-phenyl-5-trifluoromehtyl-1H-quinolin-4-one lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Biological Activity

1-Methyl-3-phenyl-5-trifluoromethyl-1H-quinolin-4-one is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C17H12F3NO
  • Molecular Weight : 303.28 g/mol
  • CAS Number : [not provided in search results]

Anticancer Activity

Recent studies have shown that quinoline derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
This compoundMDA-MB45329.1
Related Compound AMCF-715.3
Related Compound BA54922.5

The IC50 values indicate the concentration required to inhibit cell viability by 50%. The compound's structural modifications can lead to varied potency against different cell lines, suggesting a structure–activity relationship (SAR) that warrants further exploration.

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been extensively studied. In vitro assays have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results indicate a potential for development into an antimicrobial agent, particularly in treating infections caused by resistant strains.

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that this compound can induce programmed cell death in cancer cells, which is a desirable property in anticancer drug development.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in vivo using a murine model of breast cancer. The results demonstrated a significant reduction in tumor size compared to the control group, suggesting its potential as an effective therapeutic agent.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial effects of this compound against various pathogens. The study reported that treatment with the compound resulted in reduced bacterial load in infected tissues, highlighting its therapeutic potential against infections.

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

1-methyl-3-phenyl-5-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C17H12F3NO/c1-21-10-12(11-6-3-2-4-7-11)16(22)15-13(17(18,19)20)8-5-9-14(15)21/h2-10H,1H3

InChI Key

LIRIZWODPYKKSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C(C=CC=C21)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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